N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Description
“N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide” is a complex organic compound that features a benzodioxole ring, a phenylethylsulfamoyl group, and a phenoxyacetamide moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c26-23(25-18-6-11-21-22(14-18)31-16-30-21)15-29-19-7-9-20(10-8-19)32(27,28)24-13-12-17-4-2-1-3-5-17/h1-11,14,24H,12-13,15-16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVLINEUXGJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide” typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Phenylethylsulfamoyl Group: This step involves the sulfonation of a phenylethylamine derivative, followed by coupling with the benzodioxole ring.
Attachment of the Phenoxyacetamide Moiety: This final step involves the reaction of the intermediate with phenoxyacetic acid under amide formation conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide” would depend on its specific biological activity. Generally, such compounds might exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve interactions with the active site of an enzyme or the binding pocket of a receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanylacetamide
- N-(1,3-benzodioxol-5-yl)-2-[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanylacetamide
Uniqueness
What sets “N-(1,3-benzodioxol-5-yl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide” apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the benzodioxole ring, phenylethylsulfamoyl group, and phenoxyacetamide moiety in a single molecule is relatively rare and could lead to novel applications in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
